molecular formula C12H12N2O B8328654 3-(3-Methoxypyridin-2-yl)aniline

3-(3-Methoxypyridin-2-yl)aniline

Cat. No.: B8328654
M. Wt: 200.24 g/mol
InChI Key: BBKYLRIFBWWSPD-UHFFFAOYSA-N
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Description

3-(3-Methoxypyridin-2-yl)aniline is a chemical compound of interest in medicinal chemistry and drug discovery research, featuring a biaromatic structure that combines an aniline and a 3-methoxypyridine ring. This scaffold is common in developing bioactive molecules, particularly as a building block for kinase inhibitors and probes for neurodegenerative disease targets like α-synuclein aggregates . The aniline group serves as a versatile handle for further synthetic modification, allowing researchers to link this fragment to larger molecular architectures via amide bond formation or palladium-catalyzed cross-coupling reactions . The 3-methoxypyridine moiety can influence the compound's electronic properties and its ability to form hydrogen bonds, which are critical for interacting with biological targets. As a key intermediate, it enables the exploration of structure-activity relationships in hit-to-lead optimization campaigns. Researchers value this compound for its potential to contribute to the development of novel therapeutic agents for conditions such as cancer and Parkinson's disease . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-(3-methoxypyridin-2-yl)aniline

InChI

InChI=1S/C12H12N2O/c1-15-11-6-3-7-14-12(11)9-4-2-5-10(13)8-9/h2-8H,13H2,1H3

InChI Key

BBKYLRIFBWWSPD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=CC=C1)C2=CC(=CC=C2)N

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of 3-(3-Methoxypyridin-2-yl)aniline exhibit promising anticancer properties. For instance, compounds derived from this structure have been synthesized and tested against various cancer cell lines, showing effective inhibition of cell proliferation. A notable study demonstrated that certain derivatives had IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, indicating significant anticancer activity .

Neuroprotective Properties
The compound has also been explored for its neuroprotective effects. Analogues have been evaluated for their ability to stabilize mitochondria and prevent apoptosis in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases like Parkinson's disease. In animal models, these compounds have shown the ability to protect dopaminergic neurons from MPTP-induced toxicity, suggesting their potential as therapeutic agents in neuroprotection .

Synthesis and Chemical Reactions

Synthetic Pathways
The synthesis of this compound can be achieved through various chemical reactions, including the use of copper-catalyzed cross-coupling methods that allow for the functionalization of pyridine derivatives . This versatility in synthesis not only enhances the compound's accessibility but also facilitates the exploration of its derivatives with tailored properties for specific applications.

Biological Evaluations and Case Studies

Case Study: Antimicrobial Activity
In a recent study, derivatives of this compound were synthesized and screened for antimicrobial activity against several bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined using broth microdilution methods. Some compounds demonstrated significant antibacterial activity comparable to standard antibiotics like ampicillin, highlighting their potential use as antimicrobial agents .

Table: Summary of Biological Activities

Compound DerivativeActivity TypeCell Line/OrganismIC50/MIC Value
This compound derivative AAnticancerHCT-1161.9 μg/mL
This compound derivative BAnticancerMCF-77.52 μg/mL
This compound derivative CAntimicrobialE. coliMIC = 125 μg/mL
This compound derivative DAntimicrobialC. albicansMIC = 500 μg/mL

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues with Pyridine-Aniline Linkages

Key structural variations among similar compounds include substituent positions, electronic effects, and additional functional groups. Below is a detailed comparison:

Compound Name CAS/ID Key Structural Features Molecular Weight Synthesis & Applications References
3-(3-Methoxypyridin-2-yl)aniline Not provided - 3-Methoxy on pyridine
- Direct pyridine-aniline bond
~215.25 (calculated) Likely synthesized via cross-coupling; potential intermediate for bioactive molecules.
3-(6-Methoxypyridin-2-yl)aniline 1194974-82-7 - 6-Methoxy on pyridine ~215.25 Used in drug discovery; positional isomer affects electronic properties and binding.
3-Chloro-4-(pyridin-2-ylmethoxy)aniline 524955-09-7 - Chloro on aniline
- Pyridinylmethoxy linkage
234.68 Neratinib impurity; chloro enhances electron-withdrawing effects.
3-[(E)-2-Pyridin-2-ylvinyl]aniline 176034-12-1 - Vinyl spacer between rings 196.25 Conformational flexibility may improve solubility; used in optoelectronic materials.
3-(Pyridin-2-ylmethoxy)aniline 105326-56-5 - Pyridinylmethoxy substituent 200.24 Simpler substituent; lower steric hindrance compared to methoxypyridinyl derivatives.
2.2 Electronic and Steric Effects
  • Methoxy Position : The 3-methoxy group in the target compound donates electrons via resonance, whereas 6-methoxy (as in 3-(6-Methoxypyridin-2-yl)aniline) may exhibit weaker resonance effects due to positional constraints .
  • Chloro vs.
2.3 Pharmacological Relevance
  • Neratinib Impurity: 3-Chloro-4-(pyridin-2-ylmethoxy)aniline is a known impurity in neratinib synthesis, highlighting the importance of substituent purity in pharmaceuticals .
  • Isoxazole Derivatives : Compounds like N-(pyridin-3-ylmethyl)-4-(5-(3-(trifluoromethoxy)pyridin-2-yl)isoxazol-3-yl)aniline () demonstrate how trifluoromethoxy groups enhance metabolic stability compared to methoxy analogues .

Preparation Methods

Synthesis of Nitro Intermediate

The precursor 3-nitro-3'-(3-methoxypyridin-2-yl)biphenyl is synthesized via Suzuki-Miyaura coupling between 3-methoxypyridin-2-ylboronic acid and 1-bromo-3-nitrobenzene. Palladium catalysts (e.g., Pd(PPh₃)₄) in a dimethylformamide (DMF)/water mixture at 80°C yield the biphenyl nitro compound.

Zinc-Mediated Nitro Reduction

The nitro group is reduced to an amine using zinc powder and ammonium chloride in ethanol/water (6:1 v/v) at 60°C. This method, adapted from the synthesis of 3-chloro-4-(pyridin-2-ylmethoxy)aniline, achieves >95% conversion:

StepReagentsConditionsYield
ReductionZn, NH₄ClEthanol/H₂O, 60°C, 12h98%

Mechanistic Insight : Zinc acts as a reducing agent, transferring electrons via a single-electron transfer (SET) process, while ammonium chloride protonates intermediates to prevent over-reduction.

Direct Coupling Strategies

Ullmann-Type Coupling

Copper-catalyzed coupling between 2-chloro-3-methoxypyridine and 3-aminophenylboronic acid in the presence of CuI and 1,10-phenanthroline ligand facilitates C–N bond formation. Optimal conditions include:

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline (20 mol%)
SolventDMSO
Temperature110°C
Time24h
Yield72%

Limitation : Homocoupling of boronic acid reduces efficiency, necessitating stoichiometric control.

Buchwald-Hartwig Amination

Palladium-catalyzed amination of 2-bromo-3-methoxypyridine with 3-nitroaniline, followed by nitro reduction, offers a modular route. Using Pd₂(dba)₃ and Xantphos ligand in toluene at 100°C, the coupling achieves 68% yield. Subsequent hydrogenation (H₂, Pd/C) furnishes the target amine.

Multi-Step Synthesis from Pyridine Derivatives

Epoxide Ring-Opening and Functionalization

A method inspired by carbazole syntheses involves:

  • Epoxidation : Treating 3-methoxypyridine-2-carbaldehyde with m-CPBA to form an epoxide.

  • Ring-Opening : Reaction with 3-aminophenol in THF yields a diol intermediate.

  • Dehydration : HCl-mediated dehydration forms the pyridine-aniline linkage.

This route, while longer, avoids sensitive coupling steps and achieves 65% overall yield.

Analytical Validation and Characterization

Critical quality control metrics for this compound include:

  • HPLC Purity : >99% (C18 column, acetonitrile/water gradient).

  • ¹H NMR (CDCl₃): δ 8.57 (d, J=4.8 Hz, 1H), 7.75–7.63 (m, 2H), 6.81 (d, J=9.2 Hz, 1H).

  • Mass Spec : [M+H]⁺ at m/z 201.24.

Challenges and Optimization Opportunities

  • Byproduct Formation : Ullmann couplings often generate homocoupled pyridine derivatives; ligand screening (e.g., diketones) improves selectivity.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance Cu/Pd catalyst activity but complicate isolation.

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and pyridinyl-aniline connectivity. Key signals include δ ~8.2 ppm (pyridinyl H) and δ ~3.8 ppm (OCH₃) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion [M+H]⁺.

Q. Advanced Research Focus

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyridinyl substitution pattern) .
  • IR Spectroscopy : Monitor NH stretching (~3400 cm⁻¹) to assess hydrogen bonding in solid-state forms.

How does the electronic structure of this compound influence its reactivity in organometallic complexes?

Advanced Research Focus
The methoxy group acts as an electron-donating substituent, modulating the pyridinyl ring’s π-accepting capacity. In platinum(II) complexes (e.g., tetradentate ligands), this affects metal-to-ligand charge transfer (MLCT) transitions, studied via UV-vis and cyclic voltammetry. DFT calculations (e.g., B3LYP/6-31G*) quantify frontier molecular orbital energies for reactivity predictions .

What strategies are effective for analyzing degradation products of this compound under oxidative conditions?

Q. Advanced Research Focus

  • LC-MS/MS : Use C18 columns (e.g., 2.6 µm particle size) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate oxidation byproducts (e.g., quinone imines).
  • Stability Studies : Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) and monitor degradation kinetics via HPLC .

How can solubility and stability be experimentally determined for this compound in aqueous and organic media?

Q. Basic Research Focus

  • Solubility : Shake-flask method in buffers (pH 1–13) and solvents (DMSO, ethanol). Quantify via UV-vis at λmax ~270 nm.
  • Stability : Accelerated stability testing (40°C/75% RH) over 4 weeks, with HPLC purity checks .

What computational methods predict the ligand properties of this compound in coordination chemistry?

Q. Advanced Research Focus

  • Molecular Docking : Simulate binding to metal centers (e.g., Pt²⁺) using AutoDock Vina.
  • DFT : Calculate ligand binding energies and frontier orbital symmetry matching with metal d-orbitals .

How can regioselectivity challenges in functionalizing this compound be addressed?

Q. Advanced Research Focus

  • Directed Ortho-Metalation : Use directing groups (e.g., -NH₂) with LDA/TMP to install substituents at specific positions.
  • Protecting Groups : Temporarily protect the aniline NH₂ with Boc to prevent side reactions during pyridinyl modifications .

What analytical workflows ensure batch-to-batch consistency in synthesizing this compound?

Q. Basic Research Focus

  • QC Protocols : Routine HPLC (e.g., Zorbax SB-C18, 1.8 µm) with retention time matching.
  • Elemental Analysis : Validate C, H, N content within ±0.4% of theoretical values .

How does the methoxy group affect the compound’s photophysical properties?

Advanced Research Focus
Compare with non-methoxy analogs via time-resolved fluorescence. The electron-donating methoxy group red-shifts emission maxima and increases quantum yield due to enhanced conjugation .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic Research Focus

  • PPE : Nitrile gloves, lab coat, and fume hood use.
  • Spill Management : Neutralize with 5% acetic acid, then absorb with vermiculite.
  • Storage : In amber vials under argon at 2–8°C to prevent oxidation .

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